molecular formula C9H12N2O B1399022 2-(Cyclopropylmethoxy)pyridin-4-amine CAS No. 1250093-19-6

2-(Cyclopropylmethoxy)pyridin-4-amine

Cat. No.: B1399022
CAS No.: 1250093-19-6
M. Wt: 164.2 g/mol
InChI Key: ITHGWHMNRBGFIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, a class of compounds to which 2-(Cyclopropylmethoxy)pyridin-4-amine belongs, involves various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O. It has a molecular weight of 164.2 g/mol.


Chemical Reactions Analysis

The reactions of pyridine derivatives, like this compound, often involve arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .


Physical and Chemical Properties Analysis

This compound is a pale yellow solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide.

Scientific Research Applications

Amination of Pyridines

The compound 2-(Cyclopropylmethoxy)pyridin-4-amine is related to the broader field of amination of pyridines. A study by Yin et al. (2007) discusses a general and efficient method for 2-amination of pyridines, which could be relevant for understanding the applications of this compound. This method involves converting pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA, achieving high yields and excellent selectivity (Yin et al., 2007).

Synthesis and Structural Analysis

Deeken et al. (2006) explored the synthesis and application of aminopyridinato complexes, which is relevant for understanding compounds like this compound. Their research involved synthesizing and characterizing group 10 metal aminopyridinato complexes, and analyzing their potential as catalytically active species (Deeken et al., 2006).

Catalytic Applications

Research into the catalytic applications of pyridine derivatives, such as this compound, can be seen in the study by Zulu et al. (2020). They investigated the reactions of pyridyl imine ligands with palladium complexes, revealing insights into the catalytic behavior influenced by complex structure and olefin chain length (Zulu et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2-(Cyclopropylmethoxy)pyridin-4-amine is not mentioned, pyrimidines, in general, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future research directions for 2-(Cyclopropylmethoxy)pyridin-4-amine could involve exploring its potential anticancer properties further. Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHGWHMNRBGFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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